molecular formula C11H14N4O4 B584288 Doxofylline-d4 CAS No. 1346599-13-0

Doxofylline-d4

Cat. No.: B584288
CAS No.: 1346599-13-0
M. Wt: 270.281
InChI Key: HWXIGFIVGWUZAO-KHORGVISSA-N
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Description

X-Ray Powder Diffraction (XRPD)

  • Purpose : Identify polymorphic forms and crystalline purity.
  • Findings : this compound exhibits distinct diffraction patterns compared to non-deuterated analogs, with peaks corresponding to its unique crystal lattice.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals from deuterated positions confirms isotopic labeling.
  • ¹³C NMR : Shifts in carbonyl and aromatic regions validate the purine-dioxolane linkage.

Mass Spectrometry

  • High-resolution MS : Accurate mass measurement confirms [M + H]⁺ at m/z 271.15 .
  • Fragmentation patterns : Loss of deuterated dioxolane fragments (e.g., [M − C₃D₄O₂]⁺ ) distinguishes it from non-deuterated forms.

Properties

CAS No.

1346599-13-0

Molecular Formula

C11H14N4O4

Molecular Weight

270.281

IUPAC Name

1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2

InChI Key

HWXIGFIVGWUZAO-KHORGVISSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3

Synonyms

7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione-d4;  _x000B_7-[1,3-(Dioxolan-d4)-2-ylmethyl)]theophylline;  2-(7’-Theophyllinemethyl)-1,3-_x000B_dioxolane-d4;  ABC 12/3-d4;  ABC 1213-d4;  Ansimar-d4;  Dioxyfilline-d4;  Doxophylline-d4;  Maxivent

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxofylline-d4 involves the deuteration of doxofylline. The general synthetic route includes the following steps:

    Starting Materials: Anhydrous theophylline and bromoacetaldehyde ethylene acetal.

    Reaction: Theophylline is reacted with bromoacetaldehyde ethylene acetal in the presence of a base to form doxofylline.

    Deuteration: The doxofylline is then subjected to deuteration using deuterium oxide (D2O) or other deuterated reagents to replace the hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of theophylline and bromoacetaldehyde ethylene acetal are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

    Deuteration: The purified doxofylline is then deuterated using industrial-scale deuteration methods to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Doxofylline-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Doxofylline-d4 is widely used in scientific research due to its unique properties:

    Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of doxofylline in the body.

    Metabolic Pathways: Researchers use this compound to investigate the metabolic pathways and identify metabolites.

    Drug Interactions: It helps in studying the interactions of doxofylline with other drugs.

    Biological Studies: this compound is used in various biological studies to understand its effects on different biological systems.

    Industrial Applications: It is used in the development of new formulations and drug delivery systems.

Mechanism of Action

Doxofylline-d4 exerts its effects primarily through the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and bronchodilation. Unlike other xanthines, doxofylline does not significantly bind to adenosine receptors, which contributes to its better safety profile. The molecular targets include phosphodiesterase enzymes, and the pathways involved are related to cAMP signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Doxofylline-d4 vs. Theophylline

Theophylline, a classic xanthine bronchodilator, shares structural similarities with Doxofylline but lacks the dioxolane group. Key differences include:

  • Mechanism of Action: Theophylline non-selectively inhibits phosphodiesterase (PDE) and antagonizes adenosine receptors (A1/A2), contributing to side effects like tachycardia and CNS stimulation . In contrast, Doxofylline selectively inhibits PDE-IV and lacks significant adenosine receptor antagonism, reducing adverse effects .
  • Pharmacokinetics: Theophylline undergoes extensive metabolism via CYP1A2, leading to narrow therapeutic indices and drug interactions (e.g., with warfarin, ciprofloxacin).
  • Safety : Theophylline has a high risk of toxicity (seizures, arrhythmias) at plasma concentrations >20 µg/mL, whereas Doxofylline exhibits a wider safety margin, even at higher doses .

This compound vs. Other Xanthine Derivatives

  • DPCPX (PD 116948): A selective adenosine A1 antagonist (Ki = 0.46 nM), DPCPX is used in receptor-binding studies. Unlike Doxofylline, it lacks PDE-IV inhibition, highlighting divergent therapeutic applications .
  • DNMDP : A PDE3A inhibitor with cytotoxic effects, DNMDP operates through a Schlafen 12 (SLFN12)-dependent mechanism, unlike Doxofylline’s PDE-IV focus .

Deuterated Analogs in Research

Deuterium labeling (e.g., this compound) introduces isotopic stability without altering pharmacological activity, enabling tracer studies in mass spectrometry . This contrasts with non-deuterated analogs, which are metabolically active but harder to track in complex matrices .

Data Tables

Table 1: Molecular and Pharmacological Properties

Property Doxofylline This compound Theophylline DPCPX
Molecular Formula C${11}$H${14}$N${4}$O${4}$ C${11}$H${10}$D${4}$N${4}$O$_{4}$ C${7}$H${8}$N${4}$O${2}$ C${13}$H${15}$ClN${4}$O${2}$
Molecular Weight 266.25 270.28 180.16 318.74
CAS Number 69975-86-6 1346599-13-0 58-55-9 102146-07-6
Primary Target PDE-IV N/A (Research) PDE, Adenosine Adenosine A1
CYP Interaction None N/A CYP1A2, 2E1, 3A4 N/A

Discussion of Conflicting Evidence

A notable discrepancy exists regarding Doxofylline’s adenosine receptor activity. While and assert that Doxofylline lacks significant adenosine antagonism, and describe it as an adenosine A1 antagonist. This may reflect differences in experimental conditions or assay sensitivity. Theophylline’s adenosine effects are well-documented, but Doxofylline’s primary mechanism is PDE-IV inhibition, with adenosine interactions being minimal or context-dependent .

Biological Activity

Doxofylline-d4, a deuterated analog of doxofylline, is a xanthine derivative known for its bronchodilator and anti-inflammatory properties. This article explores its biological activity, focusing on pharmacokinetics, mechanisms of action, and comparative efficacy with traditional xanthines like theophylline.

Overview of this compound

Doxofylline is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its structure differs from theophylline due to the presence of a dioxolane group, which contributes to its unique pharmacological profile. This compound is synthesized by replacing hydrogen atoms with deuterium, which potentially alters its metabolic stability and biological activity.

Pharmacokinetics

Comparative Pharmacokinetic Studies:
Recent studies have shown that deuteration affects the pharmacokinetics of doxofylline. In a comparative study involving mice and minipigs, it was observed that the area under the curve (AUC) for this compound decreased significantly compared to non-deuterated doxophylline, particularly after oral administration (44% reduction) . This suggests that deuterium substitution may influence first-pass metabolism.

Compound AUC Reduction (%) Animal Model Administration Route
Doxofylline0MiceOral
This compound44MiceOral
Doxofylline-d740MiceOral

Doxofylline exerts its effects primarily through inhibition of phosphodiesterase (PDE), leading to increased levels of cyclic adenosine monophosphate (cAMP). This results in bronchodilation and reduced inflammation. Unlike other xanthines, doxofylline has minimal affinity for adenosine receptors, which contributes to its improved safety profile .

Key Mechanisms:

  • PDE Inhibition: Prevents degradation of cAMP.
  • Anti-inflammatory Activity: Reduces inflammatory cell activation.
  • Bronchodilation: Relaxes airway smooth muscle.

Efficacy and Safety Profile

A long-term clinical trial (LESDA) evaluated the efficacy and safety of doxofylline in asthmatic patients. Over one year, patients receiving doxofylline showed significant improvements in forced expiratory volume in one second (FEV1) and reduced asthma events compared to baseline measurements. The most common adverse events included nausea and headache, but no serious adverse events were reported .

Outcome Measure Baseline Change P-value
FEV1 Improvement (%)+16.90 ± 1.81P < 0.001
Asthma Events Reduction-0.57 ± 0.18P < 0.05
Salbutamol Use Reduction (puffs/day)-1.48 ± 0.25P < 0.01

Case Studies

  • Efficacy in COPD: A comparative study between doxofylline and theophylline in COPD patients demonstrated similar improvements in spirometric parameters for both drugs; however, doxofylline was associated with fewer side effects .
  • Inflammation Models: In animal models of lung injury induced by Pseudomonas aeruginosa, doxofylline showed significant protective effects against lung edema and inflammation compared to controls .

Q & A

Q. What methodologies are suitable for investigating this compound’s tissue-specific distribution in rodent models?

  • Methodological Answer : Employ quantitative whole-body autoradiography (QWBA) or matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. Correlate tissue concentrations with pharmacodynamic outcomes (e.g., lung vs. plasma ratios) to assess target engagement .

Guidance for Rigorous Research Design

  • Data Contradiction Analysis : Apply triangulation by combining in vitro, in vivo, and in silico data (e.g., molecular docking for PDE binding affinity) to reconcile conflicting results .
  • Ethical and Feasibility Checks : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to ensure alignment with academic and regulatory standards .

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